8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-10-4-3-7-16-9-13(15-14(10)16)11-5-2-6-12(8-11)17(18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHFGVSJJRRHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and nitration reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The 3-nitrophenyl group enables predictable EAS behavior, with the nitro group acting as a strong meta-directing substituent. Key reactions include:
These reactions preferentially occur on the phenyl ring rather than the electron-deficient imidazo[1,2-a]pyridine core due to the nitro group's electron-withdrawing effects .
Nucleophilic Substitution Reactions
The methyl group at position 8 influences electron density distribution, enabling site-specific nucleophilic attacks:
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C-3 Reactivity : The α-position to the pyridine nitrogen undergoes nucleophilic substitution with amines or thiols under basic conditions (KOH/EtOH, 60°C) .
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Halogenation : Bromination at C-3 occurs via NBS (N-bromosuccinimide) in DMF, yielding 3-bromo derivatives for cross-coupling reactions .
Oxidative Transformations
The imidazo ring undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Imidazo[1,2-a]pyridine-N-oxide | Enhances hydrogen bonding capacity |
| H₂O₂/Fe³⁺ | RT, 12 hrs | Hydroxylated derivatives | Precursors for glycosylation |
Metal-Free Cycloadditions
Recent advances enable functionalization without metal catalysts:
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Iodine-Catalyzed Oxidative Cyclization : Reacts with nitroalkenes using aqueous H₂O₂ to form 3-nitroimidazo[1,2-a]pyridine hybrids (yield: 72-89%) .
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Base-Mediated Annulation : Piperidine facilitates condensation with ethyl 2,4-dioxo-4-arylbutanoates to create benzo-fused derivatives .
Reductive Modifications
The nitro group undergoes selective reduction:
| Reducing System | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi | 3-Aminophenyl derivative |
| NaBH₄/CuCl₂ | MeOH, reflux | Hydroxylamine intermediate |
These reductions enable conversion to pharmacologically active amines while preserving the heterocyclic core .
Comparative Reactivity with Structural Analogs
| Compound | Substituent Position | Key Reactivity Difference |
|---|---|---|
| 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | No methyl group | Lower regioselectivity in EAS |
| 4-Methyl analog | Methyl at C-4 | Reduced nucleophilic substitution at C-3 |
| 6-Methyl analog | Methyl at C-6 | Altered oxidation patterns |
The C-8 methyl group in the target compound enhances thermal stability during high-temperature reactions compared to non-methylated analogs .
Scientific Research Applications
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a nitrogen-containing fused heterocycle with a broad range of pharmacological applications . Imidazo[1,2-a]pyridine-based compounds are of clinical importance in treating heart and circulatory failures and are under development for pharmaceutical uses . These molecules exhibit antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties, and also serve as β-amyloid formation inhibitors, GABA A and benzodiazepine receptor agonists, and cardiotonic agents .
Scientific Research Applications
While the search results do not specifically detail the applications of 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, they do provide information on the broader applications and research involving imidazo[1,2-a]pyridines:
- ** diverse pharmacological activities** Fused pyridines, including imidazopyridines, display antipyretic, analgesic, antiprotozoal, antibacterial, antitumor, and other activities .
- Acetylcholinesterase (AChE) inhibition Imidazo[1,2-a]pyridine derivatives have shown potential as AChE inhibitors, with some demonstrating protective effects against organophosphorus AChE inhibitors .
- TLR8 Agonists Certain furo[2,3-c]pyridines, obtained using similar methods to synthesize imidazo[1,2-a]pyridines, activate TLR8-dependent NF-κB signaling and exhibit adjuvantic effects, suggesting potential in vaccine development .
- Antibacterial Activity Pyrazolopyridinone-fused imidazo[1,2-a]pyridines have demonstrated bactericidal activity against E. coli, P. aeruginosa, S. aureus, and S. epidermis .
Tables and Case Studies
Mechanism of Action
The mechanism of action of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Substituent Position and Bioisosterism
- 8-Fluoroimidazo[1,2-a]pyridine : Replacing the 8-methyl group with fluorine enhances lipophilicity and mimics the electrostatic surface of imidazo[1,2-a]pyrimidine, a strategy used in designing GABA-A receptor modulators .
- 3-Methylimidazo[1,2-a]pyridine : Substitution at the 3-position (e.g., in MCH1R antagonists) significantly improves receptor binding affinity (IC₅₀ < 100 nM) compared to unsubstituted analogs .
- 6-Chloro/6-Br/6-CN Derivatives : Electron-withdrawing groups at the 6-position enhance reactivity in chlorination reactions, yielding products in >70% efficiency .
Side Chain Variations
- Biphenyl vs. Phenyl Side Chains : Derivatives with biphenyl side chains (e.g., compound 2h) exhibit stronger acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM) than phenyl-substituted analogs (IC₅₀ > 2000 µM) .
- Adamantyl Side Chains : These bulky groups reduce AChE inhibition (IC₅₀ = 270–657 µM) but improve metabolic stability in vivo .
Solubility and Lipophilicity
- The 3-nitro group in the target compound increases electron deficiency, reducing aqueous solubility compared to morpholino-substituted analogs (e.g., 8-morpholinoimidazo[1,2-a]pyrazines) .
- Fluorine or methyl groups at the 8-position optimize logP values for blood-brain barrier penetration in neuroactive drugs .
Biological Activity
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential therapeutic applications, including anticancer and antimicrobial properties. The molecular formula of this compound is C15H11N3O3, with a molar mass of approximately 281.27 g/mol.
Structural Characteristics
The structure of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine features an imidazo ring fused to a pyridine ring, with a methyl group at the 8-position and a nitrophenyl substituent at the 2-position. The presence of the nitro group enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.
Anticancer Properties
Research indicates that derivatives of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine exhibit significant anticancer activity. Studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression, such as those implicated in cell proliferation and survival pathways. For instance, certain analogs have shown promising results in binding to DNA and RNA, influencing cellular processes critical for tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported to be comparable to established antibiotics, indicating its potential as an effective antimicrobial agent .
Enzyme Inhibition
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has been studied for its ability to inhibit specific enzymes. The nitrophenyl group enhances its interaction with biological macromolecules, leading to significant enzyme inhibition that could be leveraged in drug development .
Research Findings and Case Studies
The biological activity of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is largely attributed to its structural features that facilitate interactions with various biological targets. The imidazo and pyridine rings allow for nucleophilic substitutions and electrophilic aromatic reactions, while the nitro group plays a critical role in enhancing binding affinities with proteins and nucleic acids .
Q & A
Q. What are the standard synthetic routes for 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions between 2-aminonicotinate derivatives and α-haloketones, followed by halogenation at the 3-position of the imidazo[1,2-a]pyridine core . Optimization includes solvent selection (e.g., diglyme for microwave-assisted synthesis) and catalysts (e.g., iodine or potassium persulfate) to improve yields. Temperature control and inert atmospheres are critical to minimize side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and aromaticity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with <5 ppm error .
- IR Spectroscopy : Identifies functional groups like nitrophenyl (stretching at ~1520 cm⁻¹ for NO₂) .
- X-ray Crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-stacking in nitrophenyl derivatives) .
Q. How are the biological activities of this compound evaluated in preclinical studies?
Standard assays include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer Potential : Cell viability assays (e.g., MTT) on cancer cell lines, with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays to study interactions with targets like COX-2 or kinases .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of imidazo[1,2-a]pyridine derivatives?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by enabling rapid, uniform heating. For example, diglyme as a solvent under microwave conditions achieves ~55% yield for nitrophenyl-substituted derivatives, compared to 30–40% in conventional thermal methods . This approach also reduces by-products in multi-step reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 μM) to compare IC50 values .
- Structural Validation : Confirm compound purity via HPLC and NMR to rule out degradation artifacts .
- Cell Line Specificity : Test activity across multiple lines (e.g., HeLa, MCF-7) to identify target-selective effects .
Q. How can computational methods guide the design of novel derivatives?
Q. What role do non-covalent interactions play in crystallographic studies of this compound?
X-ray structures reveal intermolecular interactions critical for stability:
- π-Stacking : Between nitrophenyl and pyridine rings (distance ~3.5 Å) .
- Hydrogen Bonds : Between acetamide groups and solvent molecules in crystal lattices .
These insights inform co-crystallization strategies for drug formulation .
Q. How can one optimize regioselectivity in halogenation or substitution reactions?
- Directing Groups : Use methyl or nitro groups to steer electrophilic substitution to specific positions .
- Catalytic Systems : Pd/C or CuI for Suzuki couplings at the 3-position .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient sites .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
